[(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
Description
Molecular Formula: C₁₇H₁₅ClFNO₃ Molecular Weight: 335.8 g/mol Structure: Combines a carbamoyl group (from 4-chloro-2-fluorophenyl) and an ester moiety (2-(4-methylphenyl)acetate). The chloro and fluoro substituents on the phenyl ring, along with the methyl group on the acetophenone backbone, define its chemical reactivity and biological interactions .
Properties
IUPAC Name |
[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c1-11-2-4-12(5-3-11)8-17(22)23-10-16(21)20-15-7-6-13(18)9-14(15)19/h2-7,9H,8,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOCRGYTYBNARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions.
Mode of Action
The mode of action of this compound could be related to its potential use in Suzuki–Miyaura coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura coupling reaction pathway. This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis. The downstream effects of this pathway can lead to the formation of complex organic molecules from simpler precursors.
Result of Action
In general, the result of its action could be the formation of new carbon–carbon bonds via the suzuki–miyaura coupling reaction, leading to the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemicals or catalysts. For example, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst.
Biological Activity
[(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a chloro and a fluorine atom, suggests that it may interact with biological systems in specific ways. This article explores the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and relevant research findings.
- Molecular Formula : C17H15ClFNO3
- Molecular Weight : 335.8 g/mol
- CAS Number : 1797196-20-3
- Purity : Typically around 95%
The biological activity of this compound is hypothesized to be linked to its involvement in chemical reactions such as the Suzuki–Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds, which are foundational in organic synthesis and medicinal chemistry.
Target Interactions
Compounds with similar structures have been studied for their interactions with various biological targets, including:
- Enzymes : Potential inhibition or activation of enzymes such as kinases and phosphatases.
- Receptors : Possible interactions with G-protein coupled receptors (GPCRs), which play key roles in signal transduction.
Biochemical Pathways
The compound may engage in several biochemical pathways, particularly those involving enzymatic reactions that are essential for cellular functions. For instance, it could participate in metabolic pathways that involve detoxification processes or the modulation of inflammatory responses.
Case Studies and Research Findings
Research on compounds related to this compound has provided insights into its potential therapeutic applications:
-
Toxicological Profiling :
A study profiling various chemicals indicated that compounds similar in structure can exhibit varying degrees of biological activity across different assays. For example, certain derivatives were shown to activate cholinesterase and cytochrome P450 enzymes, which are crucial for drug metabolism . -
Therapeutic Potential :
Similar compounds have been investigated for their roles in treating conditions such as inflammation and cancer. For instance, some derivatives have shown promise as inhibitors of kinases involved in cancer progression . -
Environmental Influence :
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and pH, which are critical for optimizing its use in laboratory settings.
Comparative Biological Activity Table
Comparison with Similar Compounds
Substituent Effects on Pharmacokinetics and Reactivity
Key Substituents :
Halogen Positional Effects :
- 2-F vs.
- Chloro vs. Bromo : Bromine in analogs (e.g., methyl 2-(4-bromo-2-fluorophenyl)acetate) enhances reactivity but reduces metabolic stability compared to chlorine .
Molecular Structure and Functional Group Contributions
Carbamoyl vs. Amide Groups :
- Carbamoyl in the target compound enables hydrogen bonding with biological targets, unlike simpler amides (e.g., methyl 2-amino-2-(4-chlorophenyl)acetate) .
- Ester vs. Carboxylic Acid : The ester group improves membrane permeability compared to carboxylic acid derivatives (e.g., 4-(chloromethyl)phenyl acetate) .
Backbone Modifications :
Antimicrobial and Anticancer Potency :
Anti-inflammatory Effects :
- Ethyl 2-(4-hydroxy-3-methylphenyl)acetate derivatives exhibit stronger anti-inflammatory activity due to hydroxyl groups, which are absent in the target compound .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
